Deoxyadenosine
Beschreibung
Eigenschaften
IUPAC Name |
5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXZPDWKRNYJJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862485 | |
| Record name | 9-(2-Deoxypentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958-09-8, 13276-53-4, 3413-66-9 | |
| Record name | deoxyadenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | deoxyadenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC100793 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .alpha.-Deoxyadenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91774 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | deoxyadenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Deoxyadenosine can be synthesized using various methods. One approach involves the use of Escherichia coli overexpressing specific enzymes to produce 2′-deoxyadenosine . Another method involves the chemical synthesis of 2′-deoxynucleoside 5′-triphosphates on a gram scale . The development of novel processes that are convenient and environmentally friendly has accelerated since the discovery of nucleoside phosphorylases .
Industrial Production Methods: Industrial production of this compound often involves the use of thymidine and adenine as starting materials. These are converted into 2′-deoxyadenosine using recombinant Escherichia coli strains . Another method uses glucose, acetaldehyde, and nucleobase to produce the four deoxynucleosides through the coexpression of three enzymes in one Escherichia coli strain .
Analyse Chemischer Reaktionen
Phosphorylation and Biochemical Toxicity
Deoxyadenosine exerts lymphotoxic effects via phosphorylation to dATP, which inhibits ribonucleotide reductase (RNR) and disrupts DNA synthesis. In ADA-deficient lymphocytes, accumulation of dATP triggers:
Nicotinamide (5 mM) prevents NAD depletion and mitigates toxicity without altering dATP levels, implicating ADP-ribosylation in cytotoxicity .
Interaction with cis-2-Butene-1,4-dial
Computational studies (PCM/M05-2X/6-311+G(d)) reveal a multi-step reaction pathway :
-
Adduct Formation : Four diastereomeric adducts (ΔG‡ = 18–20 kcal/mol) form via Michael addition.
-
Acid-Catalyzed Dehydration : Adducts convert to a stable secondary product (ΔG = −5.3 kcal/mol).
| Reaction Step | Energy Barrier (kcal/mol) | Product Stability (ΔG, kcal/mol) |
|---|---|---|
| Primary adducts | 18–20 | −3.2 to −4.1 |
| Secondary dehydration | 23.4 | −5.3 |
UV/Vis (λ<sub>max</sub> = 265 nm) and <sup>1</sup>H NMR (δ 8.3–8.5 ppm for H8) spectra align with experimental observations .
Alkylation and DNA-Protein Cross-Linking
N3-Methyl-2′-deoxyadenosine (MdA) undergoes:
-
Depurination : Rate constants (k<sub>Hyd</sub>) range from 0.03–0.06 h<sup>−1</sup> depending on DNA position .
-
Cross-Linking : Forms DPCs with histone H4 via Schiff base intermediates .
| MdA Position | DPC Yield (5.5 h) | DPC Yield (48 h) |
|---|---|---|
| 58 | 3.2% | 17.8% |
| 59 | 3.7% | 22.2% |
| 234 | 4.8% | 19.5% |
| 235 | 4.4% | 17.2% |
DPC formation is reversible but suppressed by MdA’s rapid depurination compared to MdG .
Photochemical Reactions and DNA Cleavage
3-Nitro-3-deaza-2′-deoxyadenosine (d(3-NiA)) induces sequence-specific DNA cleavage under UV light (λ > 320 nm) . Key findings:
-
Incorporation : Synthesized via phosphoramidite chemistry into 40-mer oligonucleotides.
-
Base Pairing : Prefers dAMP incorporation opposite d(3-NiA) during Klenow fragment exonuclease-free replication .
Metabolic Pathways
This compound participates in enzymatic reactions:
Structural Effects of Chemical Modifications
Thermal denaturation studies of dodecamers (d(CGCXAATTYGCG)<sub>2</sub>) show:
-
Imidazole Analog (1) : Reduces duplex stability (ΔT<sub>m</sub> = −8°C vs. natural A·T) .
-
Deoxyinosine (I) : Stabilizes I·C pairs (ΔT<sub>m</sub> = +2°C vs. I·T) .
| Base Pair | T<sub>m</sub> (°C) | ΔG° (kcal/mol) |
|---|---|---|
| A·T | 54.0 | −18.2 |
| I·C | 56.2 | −19.8 |
| I·T | 49.5 | −16.1 |
Wissenschaftliche Forschungsanwendungen
Deoxyadenosine is a fascinating nucleoside with significant biomedical and research applications. Here's a comprehensive overview of its key applications:
Biological and Therapeutic Applications
Cellular Toxicity and Immunological Research
this compound plays a critical role in understanding cellular mechanisms, particularly in lymphocyte research. Studies have revealed its profound impact on cellular processes:
- Causes lymphotoxicity in specific cellular conditions
- Induces DNA strand breaks as early as 4 hours after exposure
- Triggers sequential metabolic changes in non-dividing human peripheral blood lymphocytes
Metabolic Mechanism Insights
The compound demonstrates complex metabolic interactions:
- Leads to significant intracellular changes:
Pharmacological Potential
Immunodeficiency and Cellular Dynamics
this compound has been implicated in critical medical research:
- Identified as a toxic metabolite causing profound lymphopenia in immunodeficient patients
- Used in studying genetic deficiencies of adenosine deaminase (ADA)
- Provides insights into cellular vulnerability and metabolic disruption
Research Methodological Applications
Nucleic Acid Studies
Researchers have explored this compound's potential in advanced scientific investigations:
- Serves as a model for studying nucleic acid dynamics
- Helps understand metabolic pathway interruptions
- Provides a framework for investigating cellular response mechanisms
Protective and Intervention Strategies
Cellular Protection Mechanisms
Interesting research has demonstrated potential protective approaches:
- Nicotinamide treatment can prevent NAD depletion
- Renders lymphocytes resistant to this compound toxicity
- Inhibits poly(ADP-ribose) synthetase, mitigating cellular damage
Molecular Interaction Characteristics
Biochemical Interactions
Key molecular interaction properties include:
- Requires phosphorylation for lymphotoxic effects
- Inhibited by deoxycytidine
- Demonstrates complex interaction with cellular metabolic pathways
Emerging Research Directions
Future Investigative Potential
While current research provides substantial insights, several promising avenues remain:
- Further exploration of cellular protection mechanisms
- Advanced studies on metabolic pathway interruptions
- Comprehensive investigations of immunological responses
Limitations and Considerations
Researchers must approach this compound studies with careful methodological precision, acknowledging:
- Complex metabolic interactions
- Potential variability in cellular responses
- Need for controlled experimental conditions
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Biochemical Properties of Deoxynucleosides
| Compound | Base | Sugar Conformation | Key Metabolic Role | Toxicity Mechanism |
|---|---|---|---|---|
| Deoxyadenosine (dA) | Adenine | C2′-endo | DNA synthesis, dATP accumulation | Inhibits RNR, induces dATP pools |
| Deoxyguanosine (dG) | Guanine | C3′-endo | DNA synthesis, dGTP accumulation | dGTP-mediated RNR inhibition |
| Deoxycytidine (dC) | Cytosine | C2′-endo | DNA synthesis, dCTP precursor | Low toxicity, salvage pathway |
| Thymidine (dT) | Thymine | C2′-endo | DNA synthesis, dTTP precursor | dTTP imbalance disrupts replication |
- Deoxyguanosine (dG): Like dA, dG is phosphorylated to dGTP, which inhibits RNR. However, dGTP accumulation is less toxic than dATP in T-cells, as dG primarily induces S-phase arrest in B-cells .
- Deoxycytidine (dC): Lacks significant toxicity due to efficient salvage pathways. It rescues dA-induced toxicity by competing for phosphorylation .
- Its toxicity is linked to replication errors rather than cell cycle arrest .
Comparison with Therapeutic Analogs
Cladribine (2-Chloro-2′-deoxyadenosine)
- Structural Difference: A chlorine atom replaces the hydroxyl group at the 2′ position of the sugar moiety .
- Mechanism: Resistant to ADA, leading to prolonged intracellular accumulation. It inhibits bacterial purine nucleoside phosphorylase (PNP) with a Ki of 4.5 µM, 10-fold more potent than dA .
- Therapeutic Use: Treats chronic lymphoid malignancies by inducing apoptosis in both dividing and quiescent lymphocytes, unlike dA, which primarily targets replicating cells .
2′-Deoxycoformycin (Pentostatin)
- Role: An ADA inhibitor that synergizes with dA to amplify dATP accumulation. Used in hairy cell leukemia and T-cell lymphoma .
Degradation Pathways and Stability
This compound exhibits slower spontaneous hydrolysis (t1/2 ≈ 6000 years at 37°C) compared to deoxycytidine (t1/2 ≈ 40 years) due to the stability of the N-glycosidic bond in adenine. In contrast, deoxyguanosine undergoes rapid deamination and glycosidic cleavage (t1/2 ≈ 4 years) .
Clinical and Biochemical Implications
Table 2: Toxicity Profiles in Lymphoid Cells
| Compound | Target Cells | dNTP Accumulation | Cell Cycle Effect | Clinical Application |
|---|---|---|---|---|
| This compound | T-lymphoblasts | dATP ↑ 10-fold | G1-phase arrest | ADA-deficient SCID, T-ALL |
| Cladribine | B/T lymphocytes | dATP, dCTP ↑ | Apoptosis | CLL, Hairy cell leukemia |
| Deoxyguanosine | B-cells | dGTP ↑ | S-phase arrest | Rare in therapy |
- Mechanistic Contrast: dA’s G1-phase arrest in T-cells is reversed by deoxycytidine, highlighting its dependence on nucleotide pool imbalances . Cladribine, however, causes irreversible DNA damage via incorporation into DNA .
Biologische Aktivität
Deoxyadenosine (dAdo) is a nucleoside that plays a significant role in various biological processes, including cellular metabolism, immune response, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
This compound is a component of DNA and serves as a precursor for the synthesis of adenosine triphosphate (ATP). It is also involved in several biochemical pathways and exhibits various biological activities, including cytotoxic effects against cancer cells and modulation of immune responses.
-
Cytotoxicity in Cancer Cells :
- This compound exhibits cytotoxic effects primarily through the accumulation of its metabolites, which can lead to immunodeficiency in individuals lacking adenosine deaminase (ADA). In such cases, dAdo can inhibit cell proliferation by interfering with nucleotide metabolism .
- In leukemia cells expressing terminal deoxynucleotidyl transferase, dAdo has shown specific cytotoxic activity when protected from ADA-induced deamination .
- Antifungal and Antiparasitic Activity :
- Neuroprotective Effects :
- Antidepressant Properties :
Case Study 1: Antifungal Activity
In a murine model of invasive candidiasis, 3'-deoxyadenosine was tested for its antifungal efficacy. Results indicated that when ADA was inhibited, the compound retained its potent antifungal activity against both fluconazole-susceptible and -resistant strains of Candida .
Case Study 2: Immunodeficiency in ADA-Deficient Patients
A study explored the accumulation of dAdo in children lacking ADA. The findings revealed that this accumulation could lead to severe immunodeficiency due to impaired lymphocyte proliferation. Mutant cell lines resistant to dAdo's effects showed increased ribonucleotide reductase activity, highlighting potential genetic mechanisms underlying dAdo toxicity .
Table 1: Biological Activities of this compound Derivatives
Q & A
Q. What experimental precautions are critical when handling deoxyadenosine in laboratory settings?
this compound requires strict safety protocols due to potential skin and respiratory irritation. Researchers must use nitrile gloves (inspected for integrity) and chemical-resistant suits to avoid direct contact. Ventilation systems should maintain airflow rates ≥10 air changes per hour to prevent inhalation risks. Contaminated gloves must be disposed of as hazardous waste under OSHA guidelines .
Q. How is this compound synthesized and purified for use in DNA replication studies?
this compound is typically synthesized via enzymatic phosphorylation of adenine using thymidine kinase, followed by chromatographic purification (e.g., reverse-phase HPLC with a C18 column). Purity (>98%) is verified via UV-Vis spectroscopy (λ = 260 nm) and mass spectrometry. Contaminants like residual solvents (e.g., acetonitrile) must be <0.1% to avoid interference in polymerase chain reactions .
Q. What analytical methods are standard for quantifying this compound in biological samples?
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. For example, a mobile phase of 10 mM ammonium acetate (pH 6.8) and acetonitrile (95:5 v/v) achieves baseline separation. Calibration curves using deuterated dA (dA-d4) as an internal standard ensure accuracy in plasma or tissue homogenates .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) elucidate the hydrolysis mechanism of this compound monophosphate (dAMP)?
KIEs reveal a stepwise (SN1) hydrolysis mechanism in acidic conditions (0.1 M HCl). Experimental 13C and 15N KIEs (1.02–1.08) confirm oxacarbenium ion formation as the rate-limiting step. Computational modeling (DFT/B3LYP) aligns with observed α-deuterium KIEs (1.15), supporting partial positive charge development at the anomeric carbon .
Q. What structural insights does X-ray crystallography provide for anomeric forms of this compound (e.g., α-D-2′-deoxyadenosine)?
Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) resolves α-D-2′-deoxyadenosine as an irradiation byproduct in non-oxidative DNA damage. The structure (space group P212121) shows a 70° glycosidic torsion angle (χ), contrasting the canonical β-form (χ = −157°). Hirshfeld surface analysis indicates C–H···O/N interactions stabilize the anomeric configuration .
Q. How does isotopic labeling (e.g., 35S or 32P) improve resolution in DNA sequencing or lesion detection?
Incorporating 35S-thio-dATP in dideoxy sequencing sharpens autoradiograph bands by reducing β-particle scatter, enabling reads >500 bp. For oxidative lesions (e.g., 8,5′-cyclo-dA), 32P-postlabeling with T4 polynucleotide kinase achieves detection limits of 0.1 lesions/106 nucleotides. Specific activity calculations (e.g., 3000 Ci/mmol [γ-32P]ATP) are critical for quantifying adducts in genomic DNA .
Q. What methodological challenges arise when analyzing contradictory data on this compound’s role in enzymatic inhibition (e.g., adenosine deaminase)?
Discrepancies in IC50 values (e.g., 2 μM vs. 10 μM) often stem from assay conditions. For adenosine deaminase, pre-incubation time (5–30 min) and substrate concentration (Km = 50 μM) significantly affect inhibition kinetics. Researchers must standardize buffer pH (7.4–8.0) and validate competitive vs. non-competitive mechanisms via Lineweaver-Burk plots .
Data Contradictions and Resolution Strategies
- Conflict: Variability in reported melting points (mp) of this compound (190–195°C vs. 198–202°C).
Resolution: Differences arise from polymorphic forms. Use differential scanning calorimetry (DSC) at 10°C/min to distinguish α (mp 192°C) and β (mp 200°C) crystalline phases. Purity >99% is confirmed via elemental analysis (C: 44.3%, H: 4.8%, N: 25.9%) .
Methodological Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
